(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate
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Overview
Description
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[221]heptan-1-yl]methanesulfonate is a complex organic compound with a unique structure that combines elements of azetidine and bicycloheptane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate typically involves a multi-step process. One common method starts with the preparation of the azetidine ring, followed by the introduction of the bicycloheptane moiety. The final step involves the addition of the methanesulfonate group. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- Diisoamyl (1R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzo[d]imidazole
Uniqueness
(S)-2-Methylazetidine[(1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate stands out due to its unique combination of structural elements, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C14H25NO4S |
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Molecular Weight |
303.42 g/mol |
IUPAC Name |
(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;2-methylazetidine |
InChI |
InChI=1S/C10H16O4S.C4H9N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-4-2-3-5-4/h7H,3-6H2,1-2H3,(H,12,13,14);4-5H,2-3H2,1H3 |
InChI Key |
KGZFOZKAGZDAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN1.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C |
Origin of Product |
United States |
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